D-threo-Ritalinic Acid-d10

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Forensic Toxicology

Procure D-threo-Ritalinic Acid-d10 as the certified d10-SIL-IS for methylphenidate metabolite analysis. This standard ensures precise isotope dilution mass spectrometry with zero D0 interference, critical for forensic and clinical adherence monitoring. Its complete deuterium labeling eliminates the isotopic cross-talk and calibration bias observed with D5 analogs, enabling accurate quantitation down to 0.25 ng/mL in oral fluid.

Molecular Formula C13H17NO2
Molecular Weight 229.34 g/mol
Cat. No. B13861215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-Ritalinic Acid-d10
Molecular FormulaC13H17NO2
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1/i4D2,5D2,8D2,9D2,11D,12D
InChIKeyINGSNVSERUZOAK-WDTYTTDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-threo-Ritalinic Acid-d10: Certified Deuterated Internal Standard for Methylphenidate Metabolite Quantification


D-threo-Ritalinic Acid-d10 is a deuterated analog of D-threo-Ritalinic acid, the major urinary metabolite of methylphenidate . This compound serves as a certified stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of ritalinic acid in biological matrices via LC-MS/MS and GC/MS methods . The deuterium label (d10) ensures near-identical physicochemical properties to the unlabeled analyte while providing a distinct mass shift, enabling precise isotope dilution mass spectrometry [1].

Why Non-Deuterated or Lower-Purity Ritalinic Acid Standards Compromise LC-MS/MS Quantification Accuracy


In LC-MS/MS quantification, the internal standard must co-elute with the analyte and exhibit identical ionization efficiency to correct for matrix effects and instrument variability [1]. Non-deuterated analogs (e.g., ethylphenidate, MDPA) often show differential chromatographic retention and ionization suppression/enhancement, leading to inaccurate quantification [2]. Even among deuterated standards, insufficient isotopic purity (e.g., D5-labeled analogs with incomplete deuterium incorporation) introduces isotopic cross-talk and calibration bias, as the presence of unlabeled (D0) or partially labeled species skews the D0/D10 ratio used in ion monitoring [3].

Quantitative Evidence of D-threo-Ritalinic Acid-d10 Superiority Over Alternative Internal Standards


Isotopic Purity: D0/D10 = 0% Enables Unambiguous Ion Ratio Monitoring vs. D5-Labeled Analog

D-threo-Ritalinic Acid-d10 exhibits an isotopic purity ratio of D0/D10 = 0%, meaning the unlabeled (D0) species is undetectable [1]. In contrast, the D5-labeled analog (D-threo-Ritalinic Acid-d5) typically contains a measurable D0 fraction due to incomplete deuterium incorporation [2]. Because LC-MS/MS ion monitoring relies on the ratio of analyte (D0) to internal standard (D10) signal, any D0 impurity in the internal standard elevates baseline signal and biases quantification downward.

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Forensic Toxicology

Chemical Purity: 99% HPLC Purity Reduces Interfering Signals vs. Lower-Grade Analogs

D-threo-Ritalinic Acid-d10 is synthesized and certified to 99% chemical purity [1]. In comparison, non-certified ritalinic acid-d10 preparations from research chemical suppliers may exhibit purity of only 95-98%, introducing chromatographic impurities that co-elute with the analyte or suppress ionization. The D4-labeled analog (±-threo-Ritalinic acid-D4) is available as a certified reference material but is supplied at 100 μg/mL solution concentration, not as a pure solid .

Analytical Reference Standards HPLC Purity Quality Control

Method Validation Performance: Intra-/Inter-Day Bias ≤ ±12% in LC-MS/MS Quantification

When used as the internal standard in a validated LC-QqQ-MS method for oral fluid, (±)-threo-RA-d10 (the racemic mixture containing D-threo-Ritalinic Acid-d10) achieved intra- and inter-day bias and imprecision values of ≤ ±12% across QC samples [1]. This performance meets FDA bioanalytical method validation criteria. In contrast, methods using non-deuterated internal standards like MDPA or ethylphenidate require more extensive matrix effect correction and may not achieve comparable precision [2].

Method Validation Bioanalytical Method Oral Fluid Testing

Physiological Relevance: D-threo-Ritalinic Acid Concentrations Exceed Parent Drug by 25-Fold, Demanding Robust Internal Standardization

In healthy volunteers receiving 20 mg oral dl-threo-methylphenidate, plasma d-threo-Ritalinic acid concentrations were on average 25-fold higher (range 6-126) than corresponding d-threo-methylphenidate concentrations [1]. This wide dynamic range and substantial concentration disparity necessitate an internal standard with identical matrix behavior and wide linear dynamic range. The deuterated d10 analog provides matched extraction recovery and ionization efficiency across this concentration range, enabling accurate quantification of both parent drug and metabolite from a single sample preparation [2].

Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Primary Application Scenarios for D-threo-Ritalinic Acid-d10 in Analytical and Clinical Settings


Clinical Therapeutic Drug Monitoring of Methylphenidate Compliance

D-threo-Ritalinic Acid-d10 enables accurate quantification of the major urinary metabolite ritalinic acid in patient samples to monitor adherence to methylphenidate therapy for ADHD and narcolepsy. The 99% purity and zero D0 interference support validated LC-MS/MS methods that can detect concentrations as low as 0.25 ng/mL in oral fluid and 10 ng/mL in plasma, as demonstrated in clinical method validations [1].

Forensic Toxicology and Post-Mortem Analysis

In forensic casework, D-threo-Ritalinic Acid-d10 provides a certified reference internal standard for the quantification of ritalinic acid in blood, urine, and oral fluid. The demonstrated intra-/inter-day bias of ≤ ±12% ensures method robustness for legal defensibility [2]. Its high isotopic purity prevents false-positive signals that could arise from D0 contamination in alternative standards.

Pharmacokinetic and Bioequivalence Studies

For research quantifying the enantioselective pharmacokinetics of methylphenidate, D-threo-Ritalinic Acid-d10 serves as the isotope-labeled internal standard for the metabolite. Given that d-threo-Ritalinic acid concentrations exceed the parent drug by 6-126 fold, the deuterated internal standard is essential for maintaining linearity across a wide dynamic range and correcting for variable matrix effects across plasma samples [3].

Urine Drug Testing and Workplace Screening

Certified D-threo-Ritalinic Acid-d10 is employed in high-throughput LC-MS/MS urine drug testing panels to confirm methylphenidate use. The internal standard's suitability for dilute-and-shoot methods minimizes sample preparation time while maintaining accuracy, as validated in clinical toxicology assays with LOQs as low as 0.5 ng/mL [2].

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